molecular formula C15H18O2 B14297900 5-Benzyl-3-butylfuran-2(3H)-one CAS No. 113749-12-5

5-Benzyl-3-butylfuran-2(3H)-one

Cat. No.: B14297900
CAS No.: 113749-12-5
M. Wt: 230.30 g/mol
InChI Key: AKXLDPZDYGKRJX-UHFFFAOYSA-N
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Description

5-Benzyl-3-butylfuran-2(3H)-one: is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-butylfuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and butyl lithium.

    Formation of Intermediates: The reaction between benzyl bromide and butyl lithium forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the furan ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-butylfuran-2(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl butyl ketone, while reduction may produce benzyl butyl alcohol.

Scientific Research Applications

5-Benzyl-3-butylfuran-2(3H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-butylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-Benzyl-3-butylfuran-2(3H)-one: can be compared with other similar compounds, such as:

    5-Benzylfuran-2(3H)-one: Lacks the butyl group, which may affect its chemical and biological properties.

    3-Butylfuran-2(3H)-one: Lacks the benzyl group, leading to different reactivity and applications.

    5-Phenyl-3-butylfuran-2(3H)-one: Features a phenyl group instead of a benzyl group, which may influence its stability and activity.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

113749-12-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

5-benzyl-3-butyl-3H-furan-2-one

InChI

InChI=1S/C15H18O2/c1-2-3-9-13-11-14(17-15(13)16)10-12-7-5-4-6-8-12/h4-8,11,13H,2-3,9-10H2,1H3

InChI Key

AKXLDPZDYGKRJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=C(OC1=O)CC2=CC=CC=C2

Origin of Product

United States

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